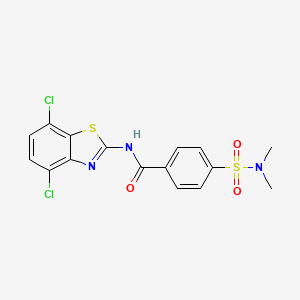

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Descripción

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzothiazole-derived compound featuring a dichloro-substituted benzothiazole core linked to a benzamide moiety modified with a dimethylsulfamoyl group. Key structural elements include:

- Benzothiazole ring: Substituted with chlorine at positions 4 and 7, enhancing electron-withdrawing properties and influencing binding interactions.

Propiedades

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-5-3-9(4-6-10)15(22)20-16-19-13-11(17)7-8-12(18)14(13)25-16/h3-8H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKKFKKTLGDGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide features a benzothiazole moiety that is known for its diverse biological activity. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

| Molecular Formula | C14H13Cl2N3O2S |

| Molecular Weight | 350.29 g/mol |

Synthesis Methods

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require stirring at elevated temperatures to ensure complete conversion and high yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Research indicates that it may also modulate inflammatory pathways by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anticancer Activity

Several studies have evaluated the anticancer properties of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide:

- Cell Proliferation Inhibition : In vitro assays using human cancer cell lines (e.g., A431 and A549) demonstrated that the compound significantly inhibits cell proliferation. The MTT assay results indicated a dose-dependent response with IC50 values in the micromolar range .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells. The mechanism involves activation of caspase pathways and disruption of mitochondrial membrane potential .

- Cell Migration Inhibition : Scratch wound healing assays showed that the compound effectively hinders the migration of cancer cells, suggesting potential applications in preventing metastasis .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties:

- Cytokine Suppression : ELISA assays confirmed that treatment with N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide significantly reduced levels of inflammatory markers IL-6 and TNF-α in activated macrophages .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzothiazole derivatives indicates that the unique combination of functional groups in N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide enhances its biological activity:

| Compound | Activity Profile |

|---|---|

| N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide | Moderate anticancer activity |

| N-(4-chlorobenzothiazolyl)-dimethylsulfamoylbenzamide | Lower anti-inflammatory effects |

| N-(5-nitrobenzothiazolyl)-dimethylsulfamoylbenzamide | Higher cytotoxicity but less selectivity |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents on the benzothiazole ring and sulfamoyl group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | Benzothiazole Substituents | Sulfamoyl Group | Additional Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (Target) | 4,7-dichloro | –SO₂N(CH₃)₂ | None | 490.993 | High electronegativity; compact structure |

| N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | 4,7-dichloro | –SO₂N(CH₃)(C₆H₅) | None | 492.389 | Increased steric bulk; mixed polarity |

| N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-...-4-(dimethylsulfamoyl)benzamide* | 4,7-dimethoxy | –SO₂N(CH₃)₂ | –N(CH₂CH₂N(CH₃)₂) hydrochloride | 520.5 (approx.) | Enhanced solubility; basic side chain |

*Compound from , modified with a dimethylaminoethyl group and hydrochloride salt .

Key Observations:

Benzothiazole Ring Substitutions :

- Dichloro groups (Target) : Electron-withdrawing, reducing electron density on the benzothiazole ring. This may enhance stability and influence π-π stacking in biological targets compared to dimethoxy groups , which are electron-donating and bulkier .

- Dimethoxy groups () : Increase solubility due to methoxy’s polar nature but may reduce binding affinity in hydrophobic pockets.

Methyl(phenyl)sulfamoyl (–SO₂N(CH₃)(C₆H₅)): Introduces aromatic bulk, possibly affecting steric interactions and metabolic stability .

Additional Functional Groups: The dimethylaminoethyl group in ’s compound improves water solubility via protonation (as a hydrochloride salt) and introduces a basic center, which could enhance membrane permeability .

Spectral and Physicochemical Properties

- IR Spectroscopy : Absence of ν(S–H) bands (~2500–2600 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹) confirm thione tautomerism in triazole derivatives. For the target compound, similar analysis would differentiate sulfamoyl (–SO₂–) vibrations (~1350–1150 cm⁻¹) .

- NMR : Aromatic proton signals in the benzothiazole and benzamide regions would vary based on substituents. For example, dichloro substituents deshield adjacent protons, shifting signals downfield compared to dimethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.